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Compound of Interest

4-(4-Chloro-2-
Compound Name:

methylphenoxy)butyryl chloride
CAS No.: 99860-69-2

Cat. No.: B2888409

Get Quote

Executive Summary

Phenoxy butyryl chlorides represent a specialized class of acyl halides that serve as critical
"linchpin® intermediates in both agrochemical manufacturing and heterocyclic drug discovery.
Unlike simple alkyl acid chlorides, the presence of the phenoxy ether linkage at the

-position introduces unique electronic and steric properties that dictate their reactivity.

This guide provides a technical deep-dive into the synthesis, reactivity, and applications of 4-
phenoxybutyryl chloride (CAS 5139-89-9) and its derivatives. It focuses on their dual utility: as
precursors to systemic herbicides (e.g., 2,4-DB) and as substrates for intramolecular Friedel-
Crafts cyclizations to generate the pharmacologically privileged 1-benzoxepin-5(2H)-one
scaffold.

Chemical Profile and Physical Properties[1][2][3][4]

4-Phenoxybutyryl chloride is typically isolated as a viscous, moisture-sensitive liquid. Its
handling requires strictly anhydrous conditions to prevent hydrolysis back to the parent acid.
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Property Data Notes
IUPAC Name 4-Phenoxybutanoyl chloride
CAS Number 5139-89-9

Molecular Formula

Molecular Weight 198.65 g/mol
- , High vacuum distillation
Boiling Point ~144 °C @ 20 mmHg
recommended
Density 1.09 g/mL
) ] o Darkens upon storage due to
Physical State Light yellow to brown liquid ]
HCI evolution
. i Reacts violently with
Solubility Soluble in DCM, Toluene, THF

water/alcohols

Synthesis and Preparation Strategies

The synthesis of phenoxy butyryl chlorides relies on the activation of the corresponding
carboxylic acid. Two primary routes are employed depending on the scale and substrate
sensitivity.

Route A: The Thionyl Chloride Method (Standard
Laboratory Scale)

This is the most common method for stable substrates. The reaction is driven by the formation
of gaseous byproducts (

and
).

e Reagents: Thionyl chloride (

), catalytic DMF.
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» Conditions: Reflux (60-80 °C) for 2—4 hours.

o Purification: Vacuum distillation to remove excess

Route B: The Oxalyl Chloride Method (Mild Conditions)

Preferred for substrates with acid-sensitive moieties on the phenoxy ring.
» Reagents: Oxalyl chloride

, catalytic DMF, DCM solvent.

e Conditions: 0 °C to Room Temperature.

e Mechanism: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium
intermediate that activates the oxalyl chloride.
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Figure 1: Synthetic workflow from commodity chemicals to the reactive acid chloride
intermediate.[1]

Reactivity Profile I: Intramolecular Cyclization

The most chemically distinct behavior of 4-phenoxybutyryl chloride is its ability to undergo
Intramolecular Friedel-Crafts Acylation. This transformation is pivotal for accessing 7-
membered oxygen heterocycles.

The Ring Size Competition
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While 3-phenoxypropionyl chloride cyclizes readily to form the 6-membered chroman-4-one,
the 4-phenoxybutyryl homologue must overcome entropic and conformational barriers to form
the 7-membered 1-benzoxepin-5(2H)-one.

o Reagent of Choice: Polyphosphoric Acid (PPA) is superior to

for this specific transformation. PPA serves as both the solvent and the Lewis/Brgnsted acid
catalyst, stabilizing the acylium ion intermediate and minimizing intermolecular
polymerization.

e Mechanism:
o Chloride abstraction by Lewis Acid generates the acylium ion.[2]
o Electrophilic attack on the aromatic ring (typically ortho to the ether linkage).

o Re-aromatization yields the cyclic ketone.
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Figure 2: Divergent cyclization pathways. The 4-carbon linker dictates the formation of the 7-
membered benzoxepinone ring.

Reactivity Profile II: Nucleophilic Substitution

In the absence of Lewis acids, the reactivity is dominated by the electrophilic carbonyl carbon.
This is the primary mode of action for synthesizing herbicide derivatives.

Synthesis of 2,4-DB Esters and Amides
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For the herbicide 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), the acid chloride is often
generated in situ to create ester formulations (e.g., butyl ester) which improve leaf cuticle
penetration.

o Aminolysis: Reaction with primary/secondary amines yields stable amides.
o Protocol: Add amine (1.1 eq) and
(1.2 eq) to acid chloride in DCM at 0 °C.
 Esterification: Reaction with alcohols yields esters.[3]
o Protocol: Add alcohol (1.0 eq) and Pyridine (1.1 eq) to acid chloride in THF.

Experimental Protocols
Protocol A: Synthesis of 4-Phenoxybutyryl Chloride

Objective: Convert 4-phenoxybutyric acid to the acid chloride.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube.

o Charging: Add 4-phenoxybutyric acid (18.0 g, 0.1 mol) and thionyl chloride (23.8 g, 14.6 mL,
0.2 mol).

o Catalysis: Add 2 drops of anhydrous DMF.
e Reaction: Heat the mixture gently to reflux (bath temp ~80 °C). Evolution of HCI and

gas will be observed. Maintain reflux for 3 hours until gas evolution ceases.

o Workup: Distill off excess thionyl chloride under reduced pressure (water aspirator).

« |solation: The residue is 4-phenoxybutyryl chloride (crude yield >95%). For high purity, distill
under high vacuum (bp ~144 °C / 20 mmHg).
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Protocol B: Cyclization to 3,4-dihydro-1-benzoxepin-
5(2H)-one

Objective: Intramolecular cyclization using Polyphosphoric Acid (PPA).

Setup: 500 mL beaker or wide-mouth flask with mechanical stirring (PPA is very viscous).
e Preparation: Heat 100 g of PPA to 60—70 °C to reduce viscosity.
» Addition: Add 4-phenoxybutyryl chloride (10 g) dropwise to the stirred PPA.

o Reaction: Increase temperature to 100 °C and stir for 2 hours. The mixture will turn dark
red/brown.

e Quench: Pour the hot reaction mixture onto 300 g of crushed ice/water with vigorous stirring.
The PPA hydrolyzes, and the organic product precipitates or forms an oil.

o Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).
 Purification: Wash organics with saturated

, brine, dry over

, and concentrate. Purify via column chromatography (Hexane/EtOAc) to obtain the
benzoxepinone.

Applications in Drug Discovery & Agrochemicals[8]
Agrochemicals: The Beta-Oxidation Mechanism

The 2,4-DB derivatives (synthesized via the chloride) act as "pro-herbicides.” They are
biologically inactive until processed by the plant.

o Selectivity: Legumes (e.qg., alfalfa, clover) lack the specific

-oxidation enzymes required to degrade the butyric chain down to the acetic level.

» Activation: Susceptible broadleaf weeds metabolize the butyryl chain (
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) into the phenoxyacetic derivative (

), which is the active auxin mimic (2,4-D), causing uncontrolled growth and death.

Medicinal Chemistry: The Benzoxepinone Scaffold

The 1-benzoxepin-5(2H)-one ring system derived from this acid chloride is a rigid
pharmacophore found in:

e Estrogen Receptor Modulators: Rigid analogs of tamoxifen/stilbenes.
o Anti-inflammatory Agents: Inhibitors of TNF-

release.

e Anticonvulsants: Structural analogs of benzodiazepines where the N is replaced/modified.
Safety and Handling
o Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).

o Hydrolysis: Reacts violently with water to release HCI gas. Open containers only in a fume
hood.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at <15 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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